Aureonitol

Overview

Description

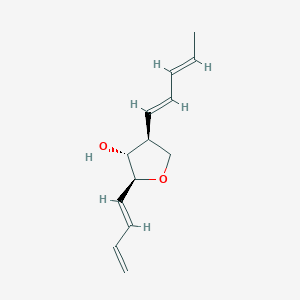

Aureonitol is a fungi-derived natural product . It is a tetrahydrofuran derivative and has been found in Chaetomium . It has shown antiviral activity, particularly against influenza A and B viruses .

Synthesis Analysis

Aureonitol’s synthesis validates its intricate molecular structure. A pivotal study by Jervis and Cox (2008) details the total synthesis and proof of the relative stereochemistry of (-)-aureonitol. They utilized a stereoselective intramolecular allylation to introduce the stereotriad in the tetrahydrofuran ring, confirming the (2S,3R,4S) absolute configuration of stereocenters.Molecular Structure Analysis

The molecular structure of aureonitol is characterized by its tetrahydrofuran core. The determination of its relative and absolute stereochemistry was a significant milestone, achieved through meticulous synthetic efforts that matched the natural product’s NMR data.Chemical Reactions Analysis

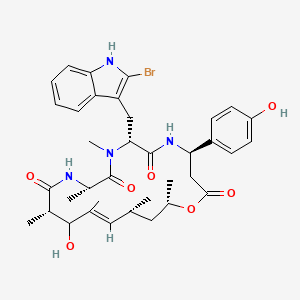

Aureonitol’s chemical reactions are primarily focused on its functionalization and the exploration of its biological activities. One of the notable chemical properties of aureonitol is its ability to undergo cycloaddition reactions, as demonstrated by the synthesis of novel heterodimers like aureochaeglobosins, which exhibit significant cytotoxic activities .Physical And Chemical Properties Analysis

The physical properties of aureonitol, such as solubility, melting point, and optical rotation, are intrinsic to its molecular structure. Its chemical properties, including its reactivity and stability, are integral to its utility in scientific research.Scientific Research Applications

Antiviral Applications: Influenza Virus Inhibition

Aureonitol has been identified as a potent inhibitor of influenza virus replication. It targets the surface glycoprotein hemagglutinin, which is crucial for the virus’s ability to infect host cells. Studies have shown that aureonitol can effectively inhibit the replication of both influenza A and B viruses, with a particularly strong effect against the H3N2 subtype . This suggests that aureonitol could be a valuable lead compound for the development of new antiviral drugs, especially considering the low cytotoxicity it exhibits.

Cytotoxicity Against Cancer Cells

Research has uncovered that certain derivatives of aureonitol, specifically the aureochaeglobosins, exhibit significant cytotoxic activities against human cancer cell lines . These findings open up possibilities for aureonitol derivatives to be used in cancer research, potentially leading to the development of new chemotherapeutic agents.

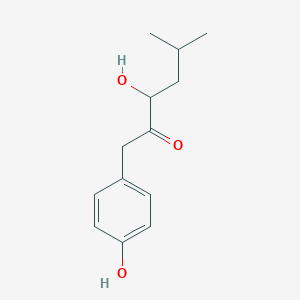

Antidiabetic Activity

Aureonitol has been implicated in the modulation of cellular mechanisms related to diabetes. It has been observed to affect the expression of heat shock proteins and signs of ER stress, which are relevant to the pathophysiology of diabetes . This suggests that aureonitol and its derivatives could have therapeutic potential in the management of diabetes through their influence on cellular stress pathways.

Biotechnological Applications

Secondary metabolites from fungi, including aureonitol, have shown a wide spectrum of biological activities. These compounds have potential applications beyond human health, extending to industrial production, food, and agricultural industries . Aureonitol’s diverse biological activities make it a compound of interest for various biotechnological applications.

Pharmaceutical Drug Design

Aureonitol’s interaction with viral proteins has been studied through molecular modeling, revealing that it can dock in specific binding sites of viral proteins, forming hydrogen bonds with conserved residues . This property is promising for the design of pharmaceutical drugs, particularly as a scaffold for creating novel antiviral agents.

Agricultural Research

While specific studies on aureonitol’s applications in agriculture are limited, the general role of fungal-derived secondary metabolites, including aureonitol, in plant growth and protection suggests potential agricultural applications. These compounds could be explored for their use in protecting crops from pathogens and in promoting plant growth .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-5-7-8-11-10-15-12(13(11)14)9-6-4-2/h3-9,11-14H,2,10H2,1H3/b5-3+,8-7+,9-6+/t11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLKTHCXEMHTIQ-DBCNHVMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC1COC(C1O)C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/[C@H]1CO[C@H]([C@@H]1O)/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601038840 | |

| Record name | Aureonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aureonitol | |

CAS RN |

71774-51-1 | |

| Record name | Aureonitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aureonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUREONITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F04FI61S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

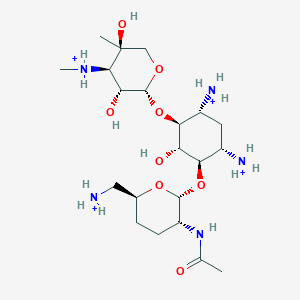

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)

![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)